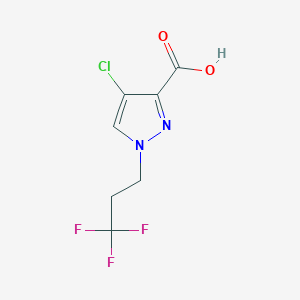

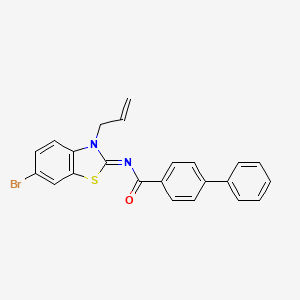

![molecular formula C11H19Cl2N3O B2905955 N,N-dimethyl-3-[(3S)-pyrrolidin-3-yloxy]pyridin-2-amine dihydrochloride CAS No. 2155840-12-1](/img/structure/B2905955.png)

N,N-dimethyl-3-[(3S)-pyrrolidin-3-yloxy]pyridin-2-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-3-[(3S)-pyrrolidin-3-yloxy]pyridin-2-amine dihydrochloride, also known as Y-27632, is a small molecule inhibitor that selectively targets the Rho-associated protein kinase (ROCK) family of serine/threonine kinases. Y-27632 has been widely used in scientific research as a tool to investigate the role of ROCK in various cellular processes.

Scientific Research Applications

Anti-Fibrosis Activity

This compound has shown potential in the treatment of fibrotic diseases. Fibrosis is characterized by excessive tissue scarring due to the overproduction of collagen. Research indicates that derivatives of this compound can inhibit the expression of collagen and hydroxyproline in cell culture, suggesting a possible role in developing new anti-fibrotic drugs .

Synthesis of Heterocyclic Compounds

The pyridin-2-amine structure of the compound serves as a core for synthesizing various heterocyclic compounds. These compounds are significant in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and antitumor properties .

Catalyst-Free Synthesis Techniques

This compound is involved in the development of catalyst-free synthesis methods for creating carbamates from hetaryl ureas and alcohols. Such environmentally friendly techniques are crucial for producing a wide range of substituted carbamates, which are valuable in pharmaceuticals and agrochemicals .

Design of Privileged Structures

In medicinal chemistry, certain molecular frameworks are considered “privileged” because they can bind to multiple types of biological targets. The pyrimidine moiety of this compound is one such structure, making it a valuable scaffold for drug discovery .

Pharmacological Research

Compounds containing the pyridin-2-amine moiety are known to exhibit diverse pharmacological activities. This makes them suitable candidates for the design and development of new drugs with potential applications in treating various diseases .

Chemical Biology

The compound’s ability to form novel heterocyclic compounds with potential biological activities is an important aspect of chemical biology. It helps in understanding the interaction between chemical compounds and biological systems, leading to new therapeutic approaches .

Anti-Microbial and Anti-Viral Properties

Derivatives of this compound have been reported to possess anti-microbial and anti-viral activities. This opens up avenues for research into new treatments for infections caused by resistant strains of bacteria and viruses .

Antitumor Applications

The compound’s derivatives have shown promise in antitumor studies. They can be used to design new molecules that target specific pathways involved in cancer cell proliferation and survival .

properties

IUPAC Name |

N,N-dimethyl-3-[(3S)-pyrrolidin-3-yl]oxypyridin-2-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O.2ClH/c1-14(2)11-10(4-3-6-13-11)15-9-5-7-12-8-9;;/h3-4,6,9,12H,5,7-8H2,1-2H3;2*1H/t9-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZJLSEBXCDGLLE-WWPIYYJJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC=N1)OC2CCNC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=C(C=CC=N1)O[C@H]2CCNC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorophenyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2905872.png)

![3,4-dimethyl-N-{[4-(4-nitrophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2905878.png)

![Tert-butyl 5-(5-chloropyrazine-2-carbonyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2905879.png)

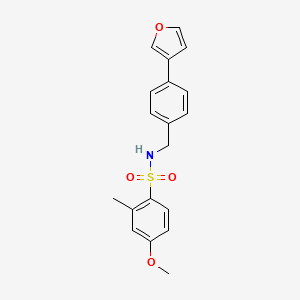

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2905880.png)

![2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2905881.png)

![2-{[2,2-dimethyl-3-(methylamino)-3-oxopropyl]amino}-N-methylbenzenecarboxamide](/img/structure/B2905888.png)

![(Z)-methyl 2-(2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2905891.png)

![Methyl 5-cyano-2-hydroxy-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-[4-(propan-2-yl)phenyl]-3,4-dihydropyridine-3-carboxylate](/img/structure/B2905892.png)